molecular formula C7H13N3O B13185826 2,5,8-Triazaspiro[3.6]decan-9-one

2,5,8-Triazaspiro[3.6]decan-9-one

Cat. No.: B13185826
M. Wt: 155.20 g/mol
InChI Key: LGKDCQIMOXDEHF-UHFFFAOYSA-N
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Description

2,5,8-Triazaspiro[36]decan-9-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Triazaspiro[3.6]decan-9-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic core. The reaction conditions often include:

    Solvents: Common solvents used include ethanol, methanol, or dichloromethane.

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5,8-Triazaspiro[3.6]decan-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the spirocyclic core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5,8-Triazaspiro[3.6]decan-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5,8-Triazaspiro[3.6]decan-9-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,9-Triazaspiro[5.5]undecan-2-one
  • 2,5,9-Triazaspiro[3.6]decan-8-one dihydrochloride

Uniqueness

2,5,8-Triazaspiro[36]decan-9-one stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2,5,8-triazaspiro[3.6]decan-9-one

InChI

InChI=1S/C7H13N3O/c11-6-3-7(4-8-5-7)10-2-1-9-6/h8,10H,1-5H2,(H,9,11)

InChI Key

LGKDCQIMOXDEHF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CC(=O)N1)CNC2

Origin of Product

United States

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